molecular formula C18H24N2O2S B2881760 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1421475-46-8

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No. B2881760
CAS RN: 1421475-46-8
M. Wt: 332.46
InChI Key: XLUGFHAGWJCYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is an enzyme that plays a crucial role in the growth and survival of cancer cells. TAK-659 works by inhibiting the activity of BTK, thereby preventing the growth and spread of cancer cells.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel 1,3-disubstituted ureas and phenyl N-substituted carbamates have been synthesized, demonstrating antiarrhythmic and hypotensive properties in vivo, suggesting potential applications in cardiovascular research (Chalina, Staneva, & Chakarova, 1998).
  • Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been explored, allowing for high-yield synthesis of substituted products, highlighting innovative approaches to chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Pharmacological Applications

  • A novel water-soluble low-molecular weight free radical scavenger based on a similar urea derivative was investigated for its effects on myocardial infarct size in rabbits, indicating its potential in reducing cardiovascular disease impacts (Hashimoto et al., 2001).
  • Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Environmental and Material Sciences

  • The photodegradation of diafenthiuron, a thiourea derivative, in various aqueous solutions and pure hexane was studied, yielding insights into environmental degradation pathways of similar compounds (Keum et al., 2002).
  • A study on the molecular structure and second-order harmonic generation (SHG) efficiency of a β-diketone that resembles the chemical structure of interest demonstrated applications in nonlinear optics, indicating the potential of urea derivatives in the development of optical materials (Kagawa, Sagawa, & Kakuta, 1993).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(2,3)13-6-8-14(9-7-13)20-17(22)19-11-10-15(21)16-5-4-12-23-16/h4-9,12,15,21H,10-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUGFHAGWJCYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

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